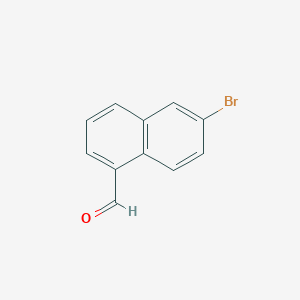

6-Bromo-1-naphthaldehyde

描述

属性

IUPAC Name |

6-bromonaphthalene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrO/c12-10-4-5-11-8(6-10)2-1-3-9(11)7-13/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWEHPPKJMIZOML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Br)C(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70521353 | |

| Record name | 6-Bromonaphthalene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70521353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86456-56-6 | |

| Record name | 6-Bromonaphthalene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70521353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 6 Bromo 1 Naphthaldehyde

Regioselective Bromination Approaches to Naphthalene (B1677914) Precursors

The introduction of a bromine atom at the C-6 position of a naphthalene precursor is a critical step in the synthesis of 6-bromo-1-naphthaldehyde. The regioselectivity of this electrophilic substitution is highly dependent on the reaction conditions and the nature of the brominating agent.

Selective Aromatic Ring Bromination of 1-Methylnaphthalene (B46632) via N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a versatile reagent for the bromination of aromatic compounds. In the case of 1-methylnaphthalene, the position of bromination on the aromatic ring can be influenced by the reaction solvent. While direct bromination of naphthalene with bromine (Br₂) typically yields 1-bromonaphthalene, achieving selective bromination at the 6-position of 1-methylnaphthalene requires careful control of the reaction conditions. organic-chemistry.orgwikipedia.org The use of NBS in polar solvents can promote electrophilic substitution on the aromatic ring. For electron-rich aromatic compounds, NBS can achieve high levels of para-selectivity. nih.gov

| Reactant | Reagent | Solvent | Key Conditions | Product |

| 1-Methylnaphthalene | N-Bromosuccinimide (NBS) | Polar Solvent (e.g., Acetonitrile) | Controlled temperature | 6-Bromo-1-methylnaphthalene |

Table 1: Conditions for Selective Aromatic Ring Bromination.

Bromination of the Methyl Group with NBS in the Presence of Radical Initiators

The Wohl-Ziegler reaction provides a classic method for the bromination of the benzylic position of alkyl-substituted aromatic compounds. wikipedia.orgthermofisher.commychemblog.com This free-radical substitution utilizes NBS in a non-polar solvent, such as carbon tetrachloride (CCl₄), in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. organic-chemistry.orgwikipedia.orgmychemblog.com This method is highly effective for converting 1-methylnaphthalene or its ring-brominated derivatives into the corresponding bromomethyl compounds. The reaction is initiated by the homolytic cleavage of the initiator, which then generates a bromine radical from NBS, leading to the selective abstraction of a benzylic hydrogen. organic-chemistry.org

| Substrate | Reagent | Initiator | Solvent | Product |

| 6-Bromo-1-methylnaphthalene | N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide | Carbon Tetrachloride (CCl₄) | 1-Bromo-6-(bromomethyl)naphthalene (B8654070) |

Table 2: Wohl-Ziegler Bromination of 6-Bromo-1-methylnaphthalene.

Aldehyde Functional Group Formation

The conversion of the bromomethyl group to an aldehyde is the subsequent key transformation in the synthesis of this compound.

Sommelet Reaction of Bromomethyl Naphthalene Intermediates

The Sommelet reaction is a well-established method for the synthesis of aldehydes from benzyl (B1604629) halides. The reaction involves the treatment of the bromomethyl derivative with hexamine (hexamethylenetetramine) to form a quaternary ammonium (B1175870) salt. organic-chemistry.org Subsequent hydrolysis of this salt, typically under acidic conditions, yields the desired aldehyde. This method is particularly useful for the conversion of 1-bromo-6-(bromomethyl)naphthalene to this compound.

| Reactant | Reagent | Key Steps | Product |

| 1-Bromo-6-(bromomethyl)naphthalene | Hexamine, Water | 1. Formation of quaternary ammonium salt. 2. Acid-catalyzed hydrolysis. | This compound |

Table 3: Sommelet Reaction for Aldehyde Synthesis.

Other Formylation Strategies for Halogenated Naphthalene Derivatives

Besides the Sommelet reaction, several other formylation methods can be considered for the introduction of an aldehyde group onto a halogenated naphthalene ring, although their applicability may depend on the specific substrate and desired regioselectivity.

Vilsmeier-Haack Reaction: This reaction employs a Vilsmeier reagent, typically formed from phosphorus oxychloride and a substituted formamide (B127407) like N,N-dimethylformamide (DMF), to formylate electron-rich aromatic rings. organic-chemistry.orgwikipedia.org While effective for activated systems, its application to less reactive bromonaphthalenes might require specific conditions. organic-chemistry.orgijpcbs.com

Gattermann-Koch Reaction: This method introduces a formyl group using carbon monoxide and hydrochloric acid in the presence of a Lewis acid catalyst. byjus.comwikipedia.orgthermofisher.com However, this reaction is generally not applicable to phenol (B47542) and phenol ether substrates. byjus.comwikipedia.org

Duff Reaction: The Duff reaction utilizes hexamine as the formylating agent in the presence of an acid to formylate activated aromatic compounds, particularly phenols. dbpedia.orgwikipedia.orgecu.edu Formylation typically occurs at the ortho position to the activating group. wikipedia.orgrsc.org

Alternative Synthetic Routes and Analogous Compound Preparation

An alternative approach to this compound can be envisioned starting from 6-bromo-2-naphthol (B32079). This commercially available starting material can be synthesized by the bromination of 2-naphthol (B1666908) followed by reduction. orgsyn.orgguidechem.comchemicalbook.comprepchem.com

The formylation of 6-bromo-2-naphthol could potentially be achieved through various methods that are effective for phenols, such as the Reimer-Tiemann reaction or the Duff reaction, to introduce the aldehyde group at the 1-position. The synthesis of the analogous compound 6-bromo-2-hydroxy-1-naphthaldehyde (B2771196) from 6-bromo-2-naphthol and formaldehyde (B43269) is a known transformation. chemicalbook.com Further deoxygenation of the hydroxyl group would be required to obtain this compound.

The synthesis of various bromonaphthalene derivatives for use in materials science and as synthetic intermediates is an active area of research. researchgate.netcardiff.ac.ukresearchgate.net These efforts continue to expand the toolbox of synthetic methodologies available for the preparation of specifically substituted naphthalenes like this compound.

Bromination of Substituted 1-Naphthaldehyde (B104281) Derivatives (e.g., 2-hydroxy-1-naphthaldehyde)

The bromination of substituted 1-naphthaldehyde derivatives is a key strategy for the synthesis of bromo-substituted naphthaldehydes. The presence of activating groups, such as a hydroxyl group, can direct the position of bromination. For instance, the synthesis of related compounds like 6-bromo-2-hydroxy-1-naphthaldehyde can be achieved from precursors like 6-bromo-2-naphthol. chemicalbook.com The general principle involves the electrophilic aromatic substitution, where bromine is introduced onto the naphthalene ring.

The reaction conditions for the bromination of hydroxy aromatic compounds can be controlled to achieve the desired product. google.com Factors such as the choice of brominating agent, solvent, temperature, and the presence of a catalyst can influence the regioselectivity and yield of the reaction. google.com For example, the bromination of β-naphthol can yield 1,6-dibromo-2-naphthol, which can then be selectively reduced to 6-bromo-2-naphthol. google.com This intermediate can subsequently be formylated to introduce the aldehyde group.

| Reactant | Reagent | Product | Reference |

| β-naphthol | Bromine in acetic acid | 1,6-dibromo-2-naphthol | orgsyn.org, google.com |

| 1,6-dibromo-2-naphthol | Tin in acetic acid | 6-bromo-2-naphthol | orgsyn.org |

| 6-Bromo-2-naphthol | Formaldehyde | 6-Bromo-2-hydroxy-1-naphthaldehyde | chemicalbook.com |

Synthesis of Positional Isomers (e.g., 5-Bromo-1-naphthaldehyde, 8-Bromo-1-naphthaldehyde)

The synthesis of positional isomers of bromo-1-naphthaldehyde, such as 5-Bromo-1-naphthaldehyde and 8-Bromo-1-naphthaldehyde, requires specific synthetic routes to ensure the correct placement of the bromine atom.

5-Bromo-1-naphthaldehyde: The synthesis of this isomer can commence from 5-bromo-1-naphthol. The hydroxyl group can be protected, for instance, as a methoxymethyl (MOM) ether, to yield 5-bromo-1-methoxymethoxy naphthalene. prepchem.com This protected intermediate can then undergo lithiation followed by formylation to introduce the aldehyde group at the 1-position. Subsequent deprotection of the hydroxyl group would yield 5-bromo-1-hydroxy-2-naphthaldehyde, which can be further modified to obtain 5-Bromo-1-naphthaldehyde.

8-Bromo-1-naphthaldehyde: A common precursor for the synthesis of 8-Bromo-1-naphthaldehyde is 8-bromo-1-naphthoic acid. acs.org The carboxylic acid can be converted to the corresponding aldehyde through various reduction methods. For example, the acid can be converted to an acid chloride, which is then subjected to a Rosenmund reduction or reacted with a suitable reducing agent like lithium aluminum hydride (LiAlH4) under controlled conditions to yield the aldehyde.

| Isomer | Starting Material | Key Intermediate | CAS Number |

| 5-Bromo-1-naphthaldehyde | 5-bromo-1-naphthol | 5-bromo-1-methoxymethoxy naphthalene | 41498-06-0 |

| 8-Bromo-1-naphthaldehyde | 8-bromo-1-naphthoic acid | 8-bromo-1-naphthoyl chloride | 85864-82-0 sigmaaldrich.com |

Industrial Scale Synthesis Considerations

The transition from laboratory-scale synthesis to industrial production of this compound and its isomers necessitates careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness.

Process Optimization and Safety: For industrial-scale bromination, the choice of brominating agent is critical. While elemental bromine is effective, its handling poses significant safety challenges. Alternative, less hazardous brominating agents may be considered. Reaction conditions, including temperature and pressure, must be precisely controlled to minimize the formation of byproducts and ensure the safety of the operation. google.com The use of robust and corrosion-resistant reactors is also essential.

Solvent Selection and Recovery: The choice of solvent can impact reaction rates, yields, and product purification. On an industrial scale, the recovery and recycling of solvents are crucial for both economic and environmental reasons. Processes that minimize solvent use or employ greener solvents are increasingly favored. For instance, in the synthesis of related compounds like 2-bromo-6-methoxynaphthalene, solvent changes between reaction steps are a key consideration. google.com

Purification and Quality Control: The purification of the final product to meet the required specifications is a critical step. Industrial-scale purification may involve techniques such as crystallization, distillation, or chromatography. The development of efficient and scalable purification methods is essential for producing high-purity this compound. Stringent quality control measures must be implemented throughout the manufacturing process to ensure the consistency and purity of the final product.

Reactivity and Advanced Derivatization Chemistry of 6 Bromo 1 Naphthaldehyde

Reactivity of the Aldehyde Moiety

The aldehyde group at the C1 position of the naphthalene (B1677914) ring is a focal point for a variety of chemical modifications, including condensation, oxidation, and reduction reactions. These transformations are fundamental in elaborating the molecular structure and introducing new functionalities.

Condensation Reactions for Complex Molecular Architectures

Condensation reactions involving the aldehyde group of 6-bromo-1-naphthaldehyde provide an efficient pathway to construct larger and more intricate molecular frameworks. These reactions typically involve the nucleophilic attack on the carbonyl carbon followed by a dehydration step.

The reaction of this compound with primary amines leads to the formation of imines, commonly known as Schiff bases. This condensation reaction is a robust and widely used method for creating carbon-nitrogen double bonds. The reaction proceeds via a nucleophilic addition of the amine to the aldehyde, forming a hemiaminal intermediate, which then dehydrates to yield the stable imine product. These Schiff bases are valuable intermediates in the synthesis of various heterocyclic compounds and have been explored for their diverse biological activities and applications in coordination chemistry.

| Amine Reactant | Product (Schiff Base) | Reaction Conditions | Reference |

| Aniline | N-(6-bromonaphthalen-1-ylmethylene)aniline | Ethanolic solution, reflux | Analogous reaction with other aromatic aldehydes |

| 2,4-Dinitrophenylhydrazine | This compound 2,4-dinitrophenylhydrazone | Ethanolic solution | General reaction for aldehydes and ketones researchgate.netresearchgate.net |

| Semicarbazide | This compound semicarbazone | Ethanolic solution, reflux | Analogous reaction with 1-naphthaldehyde (B104281) sdiarticle4.comresearchgate.net |

This table is based on established reactivity patterns of aromatic aldehydes; specific literature citations for these exact reactions with this compound may vary.

Beyond imine formation, the aldehyde group of this compound can undergo condensation with other nucleophiles, such as active methylene (B1212753) compounds, in reactions like the Knoevenagel condensation. This reaction typically involves a base catalyst that deprotonates the active methylene compound, generating a carbanion that attacks the aldehyde. Subsequent dehydration yields a new carbon-carbon double bond, providing access to a variety of substituted alkenes. Another important reaction is the Wittig reaction, where a phosphorus ylide reacts with the aldehyde to form an alkene, offering excellent control over the location of the newly formed double bond. nih.govyoutube.comnih.govnih.gov

| Reactant | Reaction Type | Product | Catalyst/Reagents |

| Malononitrile | Knoevenagel Condensation | 2-(6-bromonaphthalen-1-ylmethylene)malononitrile | Basic catalyst (e.g., piperidine, pyridine) |

| Diethyl malonate | Knoevenagel Condensation | Diethyl 2-(6-bromonaphthalen-1-ylmethylene)malonate | Basic catalyst (e.g., piperidine, pyridine) |

| (Triphenylphosphoranylidene)methane | Wittig Reaction | 6-bromo-1-vinylnaphthalene | Phosphorus ylide |

This table illustrates potential reactions based on the known reactivity of aromatic aldehydes.

Oxidation Reactions to Carboxylic Acids

The aldehyde functionality of this compound can be readily oxidized to the corresponding carboxylic acid, 6-bromo-1-naphthoic acid. This transformation is a key step in the synthesis of various naphthalenic derivatives. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the presence of other functional groups in the molecule and the desired reaction conditions.

| Oxidizing Agent | Product | Typical Conditions | Reference |

| Potassium permanganate (B83412) (KMnO4) | 6-bromo-1-naphthoic acid | Basic or acidic medium, heat | General method for aldehyde oxidation youtube.comnih.govresearchgate.netscientificarchives.com |

| Jones reagent (CrO3/H2SO4/acetone) | 6-bromo-1-naphthoic acid | Acetone (B3395972), 0°C to room temperature | Powerful oxidizing agent for primary alcohols and aldehydes organic-chemistry.orgadichemistry.comwikipedia.orgalfa-chemistry.comorganic-chemistry.org |

| Silver(I) oxide (Ag2O) | 6-bromo-1-naphthoic acid | Basic conditions (e.g., NaOH or NH4OH) | Tollens' reagent, mild oxidation |

Reduction Reactions to Alcohols

The aldehyde group can be easily reduced to a primary alcohol, yielding (6-bromo-1-naphthalenyl)methanol. This reduction is a fundamental transformation in organic synthesis and can be achieved using a variety of hydride-based reducing agents. The choice of reagent allows for chemoselective reduction in the presence of other reducible functional groups.

| Reducing Agent | Product | Typical Solvents | Reference |

| Sodium borohydride (B1222165) (NaBH4) | (6-bromo-1-naphthalenyl)methanol | Protic solvents (e.g., methanol, ethanol) | Common and mild reducing agent for aldehydes and ketones |

| Lithium aluminum hydride (LiAlH4) | (6-bromo-1-naphthalenyl)methanol | Aprotic ethers (e.g., diethyl ether, THF) | Powerful reducing agent, reacts with a wider range of functional groups |

Reactivity of the Bromine Atom on the Naphthalene Ring

The bromine atom attached to the naphthalene core at the C6 position serves as a versatile handle for the introduction of a wide range of substituents through various palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The electron-rich nature of the naphthalene ring system influences the reactivity of the C-Br bond in these transformations.

| Reaction Name | Coupling Partner | Catalyst System (Example) | Product Type |

| Suzuki Coupling | Arylboronic acid | Pd(PPh3)4 / Base (e.g., K2CO3) | Biaryl compound |

| Heck Reaction | Alkene (e.g., styrene) | Pd(OAc)2 / PPh3 / Base (e.g., Et3N) | Substituted alkene |

| Buchwald-Hartwig Amination | Amine (e.g., aniline) | Pd2(dba)3 / Ligand (e.g., BINAP) / Base (e.g., NaOtBu) | Aryl amine |

This table provides a general overview of the potential cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the bromine atom on the this compound scaffold serves as an excellent handle for such transformations. nih.govresearchgate.net These reactions are fundamental in medicinal chemistry and materials science for the construction of complex organic molecules. nih.gov

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. libretexts.orgyonedalabs.comnih.gov This reaction is widely used due to its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids and their derivatives. nih.gov In the context of this compound, the Suzuki-Miyaura coupling enables the introduction of various aryl, heteroaryl, alkyl, and alkenyl substituents at the 6-position of the naphthalene ring. nih.gov

The general catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl bromide to a palladium(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.orgresearchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with this compound Derivatives

| Entry | Aryl Boronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/MeOH/H₂O | 6-Phenyl-1-naphthaldehyde | 82 nih.gov |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 6-(4-Methoxyphenyl)-1-naphthaldehyde | 95 |

| 3 | 2-Thiopheneboronic acid | Pd₂(dba)₃/SPhos | K₃PO₄ | Toluene/H₂O | 6-(2-Thienyl)-1-naphthaldehyde | 88 |

This table is illustrative and based on typical conditions for Suzuki-Miyaura reactions.

The Stille coupling is another powerful palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds by reacting an organohalide with an organotin compound. organic-chemistry.orgikm.org.my While the toxicity of organotin reagents is a drawback, the Stille reaction is valued for its ability to tolerate a wide variety of functional groups and for its use in the synthesis of complex molecules. ikm.org.mymsu.edumdpi.com The reaction mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination steps. wiley-vch.de

In addition to Suzuki and Stille couplings, other palladium-catalyzed reactions such as the Heck, Sonogashira, and Negishi couplings can also be employed to functionalize the this compound core, further expanding its synthetic utility. youtube.commdpi.com

Table 2: Examples of Stille Coupling Reactions

| Entry | Organostannane | Catalyst | Additive | Solvent | Product | Yield (%) |

| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | LiCl | Toluene | 6-Phenyl-1-naphthaldehyde | 90 |

| 2 | Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ | THF | 6-Vinyl-1-naphthaldehyde | 85 | |

| 3 | Trimethyl(ethynyl)stannane | Pd(PPh₃)₄ | CuI | Dioxane | 6-Ethynyl-1-naphthaldehyde | 78 |

This table is illustrative and based on typical conditions for Stille reactions.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNA) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com Unlike electrophilic aromatic substitution, SNA reactions are favored by the presence of electron-withdrawing groups on the aromatic ring. pressbooks.pub For aryl halides, the reaction typically proceeds through an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.publibretexts.org

In this compound, the aldehyde group acts as a moderate electron-withdrawing group, which can facilitate nucleophilic aromatic substitution at the bromine-bearing carbon. science.gov However, the reactivity is generally lower compared to aromatic systems with stronger electron-withdrawing groups like nitro groups. pressbooks.pub The reaction rate is also influenced by the nature of the leaving group, with fluoride (B91410) being the most reactive and iodide the least. masterorganicchemistry.comyoutube.com

Table 3: Examples of Nucleophilic Aromatic Substitution on Activated Aryl Halides

| Nucleophile | Leaving Group | Activating Group(s) | Product |

| OH⁻ | Cl | 2,4,6-Trinitro | 2,4,6-Trinitrophenol libretexts.org |

| R₂NH | F | 2,4-Dinitro | N,N-Dialkyl-2,4-dinitroaniline |

| CH₃O⁻ | Cl | p-Nitro | p-Nitroanisole |

This table provides general examples of SNA reactions on activated systems and not specifically on this compound.

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, where an electrophile replaces a hydrogen atom on the aromatic ring. pearson.commasterorganicchemistry.com The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion. masterorganicchemistry.comlkouniv.ac.in The rate-determining step is typically the formation of this intermediate. lkouniv.ac.in

In the case of this compound, the naphthalene ring is the site of electrophilic attack. The existing substituents, the bromo group and the aldehyde group, will direct incoming electrophiles to specific positions on the ring. Both the bromo and aldehyde groups are deactivating, meaning they make the ring less reactive towards electrophiles compared to unsubstituted naphthalene. masterorganicchemistry.com The bromo group is an ortho-, para-director, while the aldehyde group is a meta-director. The final substitution pattern will be a result of the combined directing effects of both groups. Generally, electrophilic substitution on naphthalene preferentially occurs at the 1-position (α-position). pearson.com

Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comyoutube.com

Chemo- and Regioselectivity in Multi-Functionalized Reaction Systems

Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another in a molecule containing multiple functional groups. study.com Regioselectivity, on the other hand, is the preference for a reaction to occur at one position over another. study.com In a molecule like this compound, which possesses both an aldehyde and a bromo-substituted aromatic ring, understanding and controlling chemo- and regioselectivity is crucial for achieving desired synthetic outcomes. mdpi.com

For instance, in a palladium-catalyzed cross-coupling reaction, the catalyst will selectively react with the carbon-bromine bond, leaving the aldehyde group intact. Conversely, a reducing agent like sodium borohydride will selectively reduce the aldehyde to an alcohol without affecting the carbon-bromine bond.

The regioselectivity of electrophilic aromatic substitution on the naphthalene ring will be dictated by the directing effects of the existing bromo and aldehyde groups. The interplay of these electronic effects determines the position of the incoming electrophile. Similarly, in multi-step syntheses involving this compound, the order of reactions is critical to ensure the desired chemo- and regioselectivity.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for mapping the structural framework of 6-Bromo-1-naphthaldehyde. It provides detailed information on the connectivity and chemical environment of every carbon and hydrogen atom within the molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals for its six aromatic protons and the lone aldehyde proton. The position of these signals, known as chemical shifts (δ), are highly sensitive to the electronic environment. The presence of the electron-withdrawing bromine atom and the aldehyde group significantly deshields nearby protons, causing their signals to appear further downfield.

Protons on the naphthalene (B1677914) ring system would produce a complex pattern of signals, including doublets and triplets, arising from spin-spin splitting with adjacent protons. The coupling constants (J), which quantify the interaction between neighboring protons, are crucial for determining their relative positions (ortho, meta, or para) on the aromatic rings. A highly characteristic singlet for the aldehyde proton (CHO) would be anticipated at a strongly deshielded chemical shift, typically between 9 and 10 ppm.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-C=O | ~10.1 | s (singlet) | N/A |

| Aromatic H | 7.5 - 9.2 | m (multiplet) | N/A |

Complementing the proton data, the ¹³C NMR spectrum provides a complete picture of the molecule's carbon backbone. The spectrum for this compound would feature eleven unique signals, one for each carbon atom. The carbonyl carbon of the aldehyde group is the most easily identified, appearing significantly downfield in the 190-200 ppm range. The carbon atom directly attached to the bromine (C-6) would also exhibit a characteristic chemical shift influenced by the halogen. The remaining nine aromatic carbons would generate a cluster of signals in the typical aromatic region of approximately 120-140 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~193 |

| C-Br | ~122 |

| Aromatic C | 125 - 138 |

| Aromatic C (quaternary) | 130 - 137 |

Mass Spectrometry (MS) for Molecular Ion Confirmation and Isotopic Pattern Analysis

Mass spectrometry serves to confirm the molecular weight and is instrumental in verifying the elemental formula. The mass spectrum of this compound will prominently feature the molecular ion peak (M⁺). A definitive characteristic for a mono-brominated compound is the presence of an M+2 peak that is nearly identical in height to the M⁺ peak. This distinctive pattern arises from the natural abundance of bromine's two stable isotopes, ⁷⁹Br and ⁸¹Br, which exist in an approximate 1:1 ratio. fishersci.com High-resolution mass spectrometry (HRMS) can provide the exact mass of these ions, which would unequivocally confirm the molecular formula of C₁₁H₇BrO.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (mass-to-charge ratio) | Expected Relative Abundance |

| [M]⁺ (containing ⁷⁹Br) | 234 | ~100% |

| [M+2]⁺ (containing ⁸¹Br) | 236 | ~98% |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are employed to identify the functional groups present in the molecule by probing their characteristic vibrations.

Infrared (IR) Spectroscopy: The IR spectrum provides a diagnostic fingerprint of the molecule. For this compound, a strong and sharp absorption band around 1700 cm⁻¹ would confirm the presence of the aldehyde's carbonyl group (C=O) stretching vibration. chemicalbook.com Vibrations corresponding to the aromatic C-H bonds would be observed at wavenumbers above 3000 cm⁻¹, while the C=C bond stretches within the naphthalene core would give rise to signals in the 1500-1600 cm⁻¹ range. The C-Br stretch is expected in the lower frequency fingerprint region, typically between 500 and 650 cm⁻¹. chemicalbook.com

Raman Spectroscopy: As a complementary technique, Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations of the naphthalene system are expected to produce strong signals in the Raman spectrum, further corroborating the structure of the molecular core.

Table 4: Predicted Vibrational Mode Assignments for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Primary Detection Technique |

| Aromatic C-H Stretch | >3000 | IR, Raman |

| Aldehyde C-H Stretch | ~2850, ~2750 | IR |

| Carbonyl (C=O) Stretch | ~1700 | IR, Raman |

| Aromatic C=C Stretch | 1500-1600 | IR, Raman |

| C-Br Stretch | 500-650 | IR, Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The electronic properties of this compound are investigated using Ultraviolet-Visible (UV-Vis) spectroscopy. This technique measures the absorption of UV and visible light, which corresponds to the promotion of electrons to higher energy orbitals. The extended, conjugated π-electron system of the naphthaldehyde core is an excellent chromophore. The spectrum is expected to display intense absorption bands resulting from π → π* electronic transitions. Additionally, the carbonyl group's non-bonding electrons (n electrons) may give rise to a characteristically weaker n → π* transition at a longer wavelength.

Elemental Analysis for Stoichiometric Composition

Elemental analysis is the final confirmatory step, providing the precise mass percentages of each element in a purified sample. This quantitative technique verifies the empirical formula, which, when combined with the molecular weight from mass spectrometry, confirms the molecular formula. For this compound (C₁₁H₇BrO), the experimentally determined percentages of carbon, hydrogen, and bromine must align with the theoretically calculated values to affirm the compound's purity and stoichiometric composition.

Table 5: Calculated Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Molar Mass ( g/mol ) | Calculated Percentage |

| Carbon | C | 12.01 | 132.11 | 56.46% |

| Hydrogen | H | 1.008 | 7.056 | 3.02% |

| Bromine | Br | 79.90 | 79.90 | 34.14% |

| Oxygen | O | 16.00 | 16.00 | 6.84% |

| Total | 235.07 | 100.00% |

X-ray Diffraction Analysis for Solid-State Molecular Structures (of derivatives)

Detailed crystallographic studies on 2-hydroxy-1-naphthaldehyde (B42665) have successfully elucidated its solid-state structure. The compound crystallizes in the monoclinic P2(1)/n space group. researchgate.netnih.gov The analysis reveals the presence of an intramolecular hydrogen bond between the hydroxyl group and the aldehyde's carbonyl oxygen. researchgate.net This interaction plays a significant role in the planarity and conformational stability of the molecule.

The naphthalene core of 2-hydroxy-1-naphthaldehyde is nearly planar, with the two fused six-membered rings showing only a very slight deviation from planarity. researchgate.net The aldehyde group is observed to be coplanar with the naphthalene ring, a feature that is stabilized by the intramolecular hydrogen bonding. This planarity is a common feature in conjugated aromatic systems.

The crystallographic data for 2-hydroxy-1-naphthaldehyde is summarized in the interactive table below:

| Crystal Data | |

| Empirical Formula | C₁₁H₈O₂ |

| Formula Weight | 172.18 |

| Crystal System | Monoclinic |

| Space Group | P2(1)/n |

| Unit Cell Dimensions | |

| a | 5.630(1) Å |

| b | 9.341(2) Å |

| c | 15.531(3) Å |

| β | 98.40(1)° |

| Volume | 808.0(3) ų |

| Z | 4 |

| Calculated Density | 1.415 Mg/m³ |

| Radiation | Cu Kα (λ = 1.54178 Å) |

| Temperature | Room Temperature |

| Final R index [I > 2σ(I)] | R = 0.051 |

| Data Source(s) | researchgate.netnih.gov |

Computational Chemistry and Theoretical Investigations of 6 Bromo 1 Naphthaldehyde

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed in chemistry and materials science to predict molecular properties with a good balance of accuracy and computational cost.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For a molecule like 6-bromo-1-naphthaldehyde, which has a rotatable formyl group (-CHO), conformational analysis is crucial to identify the most stable conformers.

Computational studies on the related molecules, 1-naphthaldehyde (B104281) and 2-naphthaldehyde, have shown that the orientation of the aldehyde group relative to the naphthalene (B1677914) ring is a key determinant of their stability. researchgate.net For 1-naphthaldehyde, two primary planar conformers are considered: a cis form, where the C=O bond is oriented towards the C8-H8 bond, and a trans form, where it is directed away. Theoretical calculations indicate that the cis conformer of 1-naphthaldehyde is significantly more stable than the trans conformer. researchgate.net This preference is attributed to a stabilizing interaction, potentially a weak intramolecular hydrogen bond, between the aldehyde oxygen and the hydrogen at the C8 position, as well as the minimization of steric hindrance. researchgate.net

For this compound, a similar conformational preference is expected. The bromine atom at the 6-position is unlikely to significantly alter the rotational barrier of the formyl group at the 1-position. Therefore, the cis conformation is predicted to be the most stable isomer. The optimized geometry would feature a planar naphthalene ring system with the aldehyde group also lying in the plane to maximize conjugation.

Table 1: Predicted Conformational Stability of this compound based on 1-Naphthaldehyde Data

| Conformer | Predicted Relative Energy (kJ/mol) | Predicted Population at 300 K (%) |

| cis | 0.0 | >95 |

| trans | > 2.3 | <5 |

Data extrapolated from computational studies on 1-naphthaldehyde. researchgate.net

Electronic Structure Analysis

The electronic structure of a molecule dictates its reactivity, spectroscopic properties, and intermolecular interactions. Key aspects of the electronic structure of this compound can be elucidated through the analysis of its frontier molecular orbitals, electrostatic potential, dipole moment, and intramolecular charge distribution.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. stackexchange.com

For the parent molecule, naphthalene, DFT calculations have established its HOMO-LUMO gap. samipubco.com The introduction of an aldehyde group at the 1-position and a bromine atom at the 6-position is expected to modify these energies. The aldehyde group, being an electron-withdrawing group, will lower the energy of both the HOMO and LUMO, with a more pronounced effect on the LUMO. The bromine atom, being electronegative, will also contribute to lowering the orbital energies. Consequently, the HOMO-LUMO gap of this compound is anticipated to be smaller than that of naphthalene, suggesting higher reactivity.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Global Electrophilicity Index (ω): μ2 / (2η), where μ is the chemical potential (-χ)

Table 2: Predicted Global Reactivity Descriptors for this compound (in eV) based on Naphthalene Data

| Parameter | Naphthalene (Reference) | Predicted this compound |

| EHOMO | -6.13 | Lower than -6.13 |

| ELUMO | -1.38 | Lower than -1.38 |

| HOMO-LUMO Gap | 4.75 | < 4.75 |

| Ionization Potential (I) | 6.13 | > 6.13 |

| Electron Affinity (A) | 1.38 | > 1.38 |

| Electronegativity (χ) | 3.76 | > 3.76 |

| Chemical Hardness (η) | 2.38 | < 2.38 |

| Global Electrophilicity Index (ω) | 2.97 | > 2.97 |

Reference data for Naphthalene from DFT/aug-cc-pVQZ calculations. samipubco.com

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. libretexts.org The MEP is plotted onto the electron density surface, with different colors representing different potential values. Red regions indicate negative electrostatic potential, where nucleophilic attack is likely, while blue regions represent positive potential, indicating sites for electrophilic attack.

For this compound, the MEP map is expected to show a region of high negative potential (red) around the oxygen atom of the carbonyl group due to the presence of lone pairs of electrons. The hydrogen atom of the aldehyde group and the aromatic protons will likely exhibit a positive potential (blue). The bromine atom will also influence the electrostatic potential, introducing a region of slight negative to neutral potential. The MEP map would be crucial in understanding the intermolecular interactions of this compound. researchgate.net

Table 3: Predicted Dipole Moment of this compound based on Naphthaldehyde Isomer Data

| Molecule | Conformer | Calculated Dipole Moment (Debye) |

| 1-Naphthaldehyde | cis | ~3.2 |

| 2-Naphthaldehyde | trans | ~3.0 |

| This compound | cis (Predicted) | > 3.2 |

Data for naphthaldehyde isomers from computational studies. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. nih.gov It allows for the investigation of intramolecular charge transfer (ICT) and electron delocalization through the analysis of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals.

Vibrational Frequency Prediction and Comparative Spectral Interpretation

There is no specific research available detailing the prediction of vibrational frequencies for this compound using computational methods like DFT. Such studies would typically involve calculating the infrared and Raman spectra and comparing them with experimental data to assign specific vibrational modes to different functional groups within the molecule. This analysis provides insights into the molecule's structural and bonding characteristics.

Intermolecular Interaction Studies

Comprehensive studies on the intermolecular interactions of this compound using advanced computational techniques are not found in the current body of scientific literature.

Hirshfeld Surface Analysis for Crystal Packing Interactions

No specific Hirshfeld surface analysis has been published for this compound. This technique is used to visualize and quantify intermolecular interactions within a crystal lattice, providing a detailed understanding of how molecules pack in the solid state.

Computation of Enrichment Ratios and Interaction Energies

There is no available data on the computation of enrichment ratios or the calculation of specific intermolecular interaction energies for this compound. These calculations would quantify the preferences for different types of atomic contacts within the crystal structure and the strength of the interactions, such as hydrogen bonds or halogen bonds.

Void Analysis for Mechanical Property Prediction

A void analysis, which is used to understand the empty spaces within a crystal structure and predict potential mechanical properties, has not been reported for this compound.

Quantum Chemical Modeling of Reaction Mechanisms and Transition States

While the synthesis of this compound is known, detailed quantum chemical modeling of its reaction mechanisms, including the characterization of transition states and reaction pathways, is not available in published research. Such studies are crucial for understanding the reactivity of the compound and for optimizing synthetic routes.

Applications of 6 Bromo 1 Naphthaldehyde As a Versatile Synthetic Intermediate

The chemical compound 6-Bromo-1-naphthaldehyde serves as a crucial and versatile intermediate in synthetic organic chemistry, particularly within the fields of medicinal chemistry and pharmaceutical development. Its rigid naphthalene (B1677914) core, combined with the reactive aldehyde and bromo functional groups, provides multiple sites for chemical modification. This allows for the construction of complex molecular architectures and the systematic exploration of structure-activity relationships, making it a valuable building block for a diverse array of biologically active molecules.

Precursor for Biologically Active Compounds and Lead Compound Discovery

This compound is a key starting material for the synthesis of novel organic molecules with potential therapeutic applications. In drug discovery, a "lead compound" is a chemical that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to achieve better potency, selectivity, or pharmacokinetic parameters. The naphthalene scaffold is present in numerous biologically active natural products and synthetic drugs. nih.govekb.eg

The inherent reactivity of the aldehyde group in this compound allows for its conversion into a wide range of other functional groups or for its use in condensation reactions to build larger molecules. The bromine atom provides a site for cross-coupling reactions, such as Suzuki or Heck couplings, enabling the introduction of various aryl or alkyl groups. This dual functionality makes the compound an ideal precursor for creating libraries of diverse compounds, which can then be screened for biological activity in the process of identifying new lead compounds for drug development. researchgate.netnih.gov For instance, the synthesis of various phenazine (B1670421) analogues, evaluated for their potential as cancer chemopreventive agents, originated from lead compounds like 2-bromo-1-hydroxyphenazine, highlighting the utility of brominated aromatic scaffolds in lead discovery. researchgate.netnih.govamanote.com

Intermediate in the Synthesis of Anti-Cancer Agents

The naphthalene ring system is a recognized pharmacophore in the design of anti-cancer agents. nih.govresearchgate.net Naphthalene derivatives, particularly naphthalimides, have shown significant antitumor activity against various human and murine tumor cells, with some advancing to clinical trials. researchgate.netnih.gov These compounds often exert their effect by intercalating with DNA. researchgate.netnih.gov

This compound serves as a valuable intermediate for synthesizing novel naphthalene-based compounds for oncological research. By modifying the aldehyde and bromo positions, chemists can synthesize derivatives designed to target specific biological pathways involved in cancer progression. rjraap.com For example, studies on naphthalene-1,4-dione analogues have identified compounds with potent cytotoxic activity against cancer cell lines. rsc.orgrsc.org The synthesis of such complex molecules often involves multi-step processes where a functionalized naphthalene core, such as that provided by this compound, is a critical starting point. Research into the structure-activity relationships of naphthalimide derivatives aims to understand how different substitution patterns on the naphthalene ring affect anticancer activity, guiding the design of more potent and selective drugs. rjraap.com

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Naphthalene-1,4-dione analogue (Compound 9) | HEC1A | 4.16 | rsc.org |

| Naphthalene-1,4-dione analogue (Compound 10) | HEC1A | 1.24 | rsc.org |

| Naphthalene-1,4-dione analogue (Compound 44) | HEC1A | 6.4 | rsc.org |

| Naphthalene-substituted triazole spirodienone (Compound 6a) | MDA-MB-231 | - | nih.gov |

IC50 represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 indicates greater potency.

Building Block for Pharmaceutical Compounds (e.g., Nabumetone Intermediates)

This compound is a structural precursor for intermediates used in the synthesis of established pharmaceutical compounds. A notable example is its relation to the synthesis of Nabumetone, a non-steroidal anti-inflammatory drug (NSAID). wikipedia.orgnih.gov The chemical structure of Nabumetone is 4-(6-methoxy-2-naphthyl)-2-butanone.

The industrial synthesis of Nabumetone often involves an aldol (B89426) condensation reaction between 6-methoxy-2-naphthaldehyde (B117158) and acetone (B3395972). google.comunits.it this compound, being a regioisomer with a bromine substituent, can be used to synthesize analogues of Nabumetone or can be chemically converted into the required 6-methoxy-2-naphthaldehyde intermediate. This conversion typically involves nucleophilic substitution to replace the bromine with a methoxy (B1213986) group, followed by other necessary modifications. The use of such bromo-substituted naphthaldehydes provides an alternative synthetic route, which can be advantageous depending on the availability and cost of starting materials.

Role in Enzyme Mechanism and Protein-Ligand Interaction Studies

Understanding the interaction between a ligand (like a drug molecule) and its target protein or enzyme is fundamental to medicinal chemistry. nih.gov Molecules like this compound can be used to create chemical probes to study these interactions. The aldehyde functional group can react with nucleophilic residues on a protein, such as the side chain of a lysine (B10760008) residue, to form a stable covalent bond (a Schiff base). This property allows the compound to be used in labeling the active sites of enzymes or the binding pockets of proteins.

By incorporating a reporter tag (like a fluorescent group) or an affinity handle elsewhere on the naphthalene ring (often via the bromo-position), researchers can use these derivatized probes to identify and characterize ligand-binding proteins. nih.gov Studying how the binding of such a ligand affects the protein's stability and conformation provides critical insights into the mechanism of action, which is essential for designing more effective drugs. nih.govdntb.gov.ua

Derivatization for Strigolactone-Signaling Inhibitors and Structure-Activity Relationship (SAR) Studies

Strigolactones (SLs) are a class of plant hormones that regulate various aspects of plant development. Chemical regulators that inhibit SL reception are valuable tools for agricultural and biological research. nih.govnih.gov In a search for such inhibitors, researchers have synthesized and tested various naphthaldehyde derivatives.

Specifically, 6-Bromo-2-methoxy-1-naphthaldehyde was synthesized as part of a study that identified 2-methoxy-1-naphthaldehyde (B1195280) (2-MN) as a novel inhibitor of SL signaling. nih.govresearchgate.net The synthesis of brominated and other substituted analogues is a key component of Structure-Activity Relationship (SAR) studies. nih.govfrontiersin.org By comparing the biological activity of 2-MN with its derivatives, such as the 6-bromo version, scientists can determine which parts of the molecule are essential for its inhibitory effect. This knowledge guides the design of more potent and specific inhibitors. nih.govresearchgate.net The study demonstrated that 2-MN could inhibit the SL-induced interaction between the receptor protein D14 and its target proteins, thereby blocking the signaling pathway. nih.gov

Synthesis of Schiff Bases with Potential Antimicrobial Activity

Schiff bases are a class of organic compounds characterized by an imine or azomethine group (-C=N-). nih.govnih.gov They are synthesized through the condensation reaction of a primary amine with an active carbonyl compound, such as an aldehyde. nih.gov Schiff bases derived from various aldehydes have demonstrated a broad spectrum of biological activities, including antibacterial and antifungal properties. nih.govedgccjournal.org

This compound is an ideal aldehyde precursor for creating novel Schiff bases. By reacting it with different primary amines, a diverse library of Schiff base derivatives can be generated. These compounds are then tested for their ability to inhibit the growth of pathogenic microorganisms. The naphthalene moiety often enhances the antimicrobial potential of the resulting Schiff base. The evaluation of these compounds typically involves determining their Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains. nih.govresearchgate.net

| Schiff Base Precursor | Organism | Activity |

| Substituted Benzaldehydes | Escherichia coli | Antibacterial |

| Substituted Benzaldehydes | Staphylococcus aureus | Antibacterial |

| 5-Aminopyrazoles | Multidrug-resistant bacteria | Antimicrobial |

| Benzothiazole derivatives | Staphylococcus aureus | Antibacterial |

This table presents examples of antimicrobial activities observed for Schiff bases derived from various aromatic aldehydes, a class to which derivatives of this compound belong. nih.gov

Applications in Materials Science and Organic Electronics

The distinct properties of this compound have positioned it as a significant precursor in the field of materials science, particularly in the burgeoning area of organic electronics. Its ability to be chemically modified allows for the fine-tuning of electronic and photophysical properties of the resulting materials.

Development of Organic Semiconductors and Light-Emitting Diodes (OLEDs)

In the quest for next-generation electronic devices, this compound has emerged as a valuable starting material for the synthesis of organic semiconductors. These carbon-based materials offer advantages such as flexibility, low cost, and tunable properties, making them ideal for applications like flexible displays and wearable electronics.

One key application lies in the synthesis of naphthalimide derivatives, a class of compounds known for their excellent electron-accepting properties and high photoluminescence quantum yields. While direct synthesis from this compound is a subject of ongoing research, the closely related 4-bromo-1,8-naphthalic anhydride (B1165640) is a common precursor for creating these derivatives. nih.gov The process typically involves the reaction of the anhydride with a primary amine to form the naphthalimide core. The bromo-substituent then allows for further chemical modifications, such as Suzuki or Stille coupling reactions, to introduce various functional groups. These modifications are crucial for tuning the electronic properties, such as the HOMO and LUMO energy levels, to optimize charge injection and transport in OLED devices.

For instance, naphthalimide derivatives have been investigated as emitting layers in OLEDs, with some exhibiting blue electroluminescence. nih.gov The specific wavelength of the emitted light can be tailored by altering the substituents on the naphthalimide core, a process facilitated by the reactivity of the bromo group.

| Precursor | Derivative Class | Key Properties | Application |

| 4-Bromo-1,8-naphthalic anhydride (related to this compound) | Naphthalimide Derivatives | Electron-accepting, High photoluminescence | Organic Light-Emitting Diodes (OLEDs) |

Building Block for Functional Materials Design

The versatility of this compound extends to its role as a fundamental building block in the design of a wide range of functional materials. The naphthalene unit provides a rigid and extended π-conjugated system, which is essential for materials with interesting electronic and optical properties. The bromo and aldehyde groups offer reactive sites for further chemical elaboration, enabling the construction of complex molecular architectures.

Researchers have utilized naphthalene-based building blocks for the synthesis of novel porous polymers. mdpi.com For example, porous polyaminal-linked polymers have been successfully synthesized through a one-pot polycondensation method using naphthaldehyde and melamine. mdpi.com These materials exhibit high surface areas and have shown significant potential for applications such as carbon dioxide capture and the removal of heavy metals from aqueous solutions. mdpi.com The introduction of the naphthalene moiety into the polymer network has been shown to enhance the porosity and, consequently, the adsorption capabilities of the material. mdpi.com

| Monomer | Polymer Type | Key Feature | Application |

| Naphthaldehyde | Polyaminal-linked Polymer | High Porosity | CO2 Capture, Heavy Metal Removal |

Polymer Modification and Property Enhancement through Derivatization

The chemical reactivity of this compound makes it a candidate for the modification of existing polymers, thereby enhancing their properties for specific applications. Polymer grafting, a technique used to improve the morphology and the chemical and physical properties of a polymer, can be employed to attach derivatives of this compound onto a polymer backbone. researchgate.net

This process can introduce new functionalities to the polymer, such as improved thermal stability, altered solubility, or the introduction of photoresponsive or electronic properties. For example, the naphthalene moiety can enhance the thermal resistance of the polymer, while the aldehyde group can be used as a reactive handle for further chemical transformations. While specific examples of using this compound for this purpose are still emerging in the scientific literature, the principles of polymer grafting suggest its potential in this area. researchgate.net

Applications in Dye and Pigment Industries

The naphthalene core of this compound is a common structural motif in many synthetic dyes and pigments. The extended aromatic system is responsible for the absorption and emission of light in the visible region, leading to their vibrant colors.

A significant application of naphthalene derivatives is in the synthesis of azo dyes, which constitute a large and important class of commercial colorants. researchgate.netresearchgate.net The general synthesis of azo dyes involves the diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich aromatic compound, such as a naphthol derivative. While direct use of this compound in this process is not widely documented, its derivatives, such as 6-bromo-2-naphthol (B32079), are key intermediates. researchgate.net The bromo substituent can influence the final color of the dye and can also serve as a site for further modification to improve properties like lightfastness and solubility.

Furthermore, brominated naphthaldehyde derivatives are precursors in the synthesis of complex pigments like peri-naphthindigo. The synthesis of these dyes can involve a Baeyer-Drewson type reaction of a nitro-naphthaldehyde with acetone under basic conditions. The resulting brominated peri-naphthindigo compounds can be further modified through cross-coupling reactions to extend the π-conjugated system and fine-tune the color.

Other Advanced Industrial and Chemical Research Processes

Beyond its applications in materials science and the dye industry, this compound and its derivatives are valuable intermediates in a variety of other advanced industrial and chemical research processes.

In the field of catalysis, naphthalene-based compounds are used as ligands for transition metal catalysts. The specific electronic and steric properties of the naphthalene ligand can influence the activity and selectivity of the catalyst. While direct applications of this compound as a ligand are not extensively reported, its derivatives can be synthesized to incorporate coordinating groups, making them suitable for use in various catalytic reactions, such as cross-coupling reactions.

The reactivity of the bromo and aldehyde groups also allows for the synthesis of a wide range of complex organic molecules. For instance, the aldehyde group can undergo condensation reactions to form Schiff bases, which are important intermediates in organic synthesis and can also act as ligands for metal complexes. The bromo group can be readily converted to other functional groups through reactions such as lithiation, which opens up pathways to a host of peri-naphthalene derivatives. wikipedia.org

Future Research Directions and Emerging Trends

Exploration of Novel Catalytic Transformations Involving 6-Bromo-1-naphthaldehyde

Future research will likely focus on expanding the catalytic toolbox for the functionalization of this compound. Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, will continue to be pivotal. nih.govyoutube.com Building on established methods like the Heck, Suzuki, Stille, Sonogashira, Negishi, and Kumada couplings, researchers will aim to develop more efficient and selective catalytic systems. youtube.com This includes the design of novel phosphine (B1218219) ligands and the use of palladium pre-catalysts that are more active and stable, allowing for lower catalyst loadings and milder reaction conditions.

A particularly promising avenue is the direct acylation of the aryl bromide moiety with aldehydes, a process that can be achieved through palladium-amine cooperative catalysis. organic-chemistry.orgliv.ac.uk This would enable the direct introduction of various acyl groups at the 6-position, providing a straightforward route to a diverse range of ketone derivatives. Furthermore, the exploration of photochemical reactions catalyzed by Lewis acids, such as aluminum bromide, could unlock new reaction pathways for naphthaldehydes, potentially leading to the synthesis of complex polycyclic structures. researchgate.net The use of visible light photoactivation of bromo-substituted naphthols as a photoacid catalyst for reactions like acetalization points towards the potential for similar light-driven transformations involving this compound. nsf.gov

| Catalytic Method | Potential Application for this compound | Expected Outcome |

| Palladium-Catalyzed Cross-Coupling | Suzuki, Heck, Sonogashira, etc., at the 6-position | Synthesis of biaryls, substituted alkenes, and alkynes |

| Palladium-Amine Cooperative Catalysis | Direct acylation at the 6-position with various aldehydes | Facile synthesis of polyfunctional ketones |

| Lewis Acid-Catalyzed Photoreactions | Cycloaddition reactions involving the naphthalene (B1677914) core | Access to novel polycyclic aromatic scaffolds |

| Photoacid Catalysis | Transformations of the aldehyde group under mild conditions | Green and selective synthesis of derivatives like acetals |

Development of Advanced Synthetic Methodologies for Enhanced Sustainability and Efficiency

The principles of green chemistry are increasingly influencing the design of synthetic routes, and future research on this compound will be no exception. mt.commdpi.com A key focus will be the development of synthetic protocols that minimize waste, reduce energy consumption, and utilize environmentally benign reagents and solvents. researchgate.net Photocatalysis, particularly with earth-abundant metal catalysts like iron, presents a sustainable approach for C-H bond functionalization, which could be applied to further modify the naphthalene core. rsc.org The ability of naphthalene monoimides to act as dehydrogenating agents under photochemical conditions also opens up possibilities for sustainable synthesis of heterocyclic derivatives. rsc.org

The development of regioselective functionalization methods is another critical area. While electrophilic attack on naphthalenes typically favors the alpha position, new catalytic strategies are needed to achieve selective functionalization at other positions, which would enhance the synthetic utility of this compound. wikipedia.org

Deeper Investigation into Optoelectronic Properties and Applications in Next-Generation Devices

Derivatives of this compound hold significant promise for applications in optoelectronics. The naphthalene core provides a rigid and extended π-conjugated system, which is a desirable feature for fluorescent probes and organic electronic materials. semanticscholar.org By introducing electron-donating and electron-accepting groups through the derivatization of the aldehyde and bromo functionalities, it is possible to create "push-pull" systems with tailored photophysical properties. researchgate.net

Future research will likely involve the synthesis of a library of derivatives and a systematic study of their absorption and emission characteristics. For instance, Schiff base derivatives formed from the condensation of this compound with various amines could exhibit chelation-enhanced fluorescence (CHEF), making them potential sensors for metal ions like Zn²⁺. tandfonline.com The synthesis of fluorescent probes based on naphthalimide and other naphthalene derivatives for the detection of various ions and biomolecules is an active area of research that can be extended to this compound. nih.govnih.govbath.ac.uk

| Derivative Type | Potential Optoelectronic Property | Potential Application |

| Push-Pull Systems | Solvatochromism, high quantum yields | Organic light-emitting diodes (OLEDs), nonlinear optics |

| Schiff Base Derivatives | Chelation-Enhanced Fluorescence (CHEF) | Fluorescent sensors for metal ions |

| Naphthalimide Analogs | High photostability and quantum yield | Fluorescent labels for bioimaging |

Comprehensive Biological Activity Profiling and Targeted Drug Discovery Initiatives

The naphthalene scaffold is present in numerous biologically active compounds, and derivatives of this compound are expected to exhibit interesting pharmacological properties. chemistryviews.org Future research will involve the synthesis of diverse libraries of compounds derived from this compound and their systematic screening for various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. researchgate.netnih.govrsc.org

For example, the synthesis of naphthalene-based organoselenocyanates has been shown to yield compounds with promising anticancer and antimicrobial activities. biointerfaceresearch.com Chalcone derivatives of naphthalene have also been investigated as potential anticancer agents. ajgreenchem.com The bromo-naphthalene scaffold has been used as a precursor for the synthesis of antagonists for the human CC chemokine receptor 8 (CCR8), suggesting that derivatives of this compound could be explored for similar G-protein coupled receptor (GPCR) targets. nih.gov

| Derivative Class | Potential Biological Activity | Therapeutic Target |

| Organoselenocyanates | Anticancer, Antimicrobial | Various cellular pathways |

| Chalcones | Anticancer | Tubulin polymerization, etc. |

| Naphthalene Sulfonamides | CCR8 Antagonism | G-Protein Coupled Receptors |

| Dihydropyrimidines | Various, including enzyme inhibition | Enzymes like lipoxygenase |

Computational Design and Predictive Modeling for Functional Derivatives

In silico drug design and computational modeling are becoming indispensable tools in modern chemical research. ijpsjournal.com These methods can be employed to predict the properties of hypothetical derivatives of this compound before their synthesis, thereby saving time and resources. By using techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling, it is possible to design derivatives with optimized binding affinities for specific biological targets. ijpsjournal.com

Computational methods can also be used to predict the optoelectronic properties of new materials. Density Functional Theory (DFT) calculations, for instance, can provide insights into the electronic structure and absorption spectra of novel derivatives, guiding the design of new fluorescent probes and organic semiconductors. The in silico design of analogs for materials like Metal-Organic Frameworks (MOFs) showcases the power of computational screening in materials discovery. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better reproducibility, and easier scalability. mtak.huuc.pt The integration of the synthesis and derivatization of this compound into automated flow chemistry platforms is a promising future direction. mpg.de Such platforms allow for the rapid optimization of reaction conditions and the efficient synthesis of compound libraries for screening purposes. flinders.edu.au

Multi-step continuous flow synthesis can be particularly useful for the preparation of complex molecules from this compound without the need for isolating intermediates. zenodo.org The combination of flow synthesis with in-line biological screening, such as frontal affinity chromatography, can further accelerate the drug discovery process. semanticscholar.org

常见问题

Q. How can researchers investigate the environmental degradation pathways of this compound?

- Methodological Answer : Simulate environmental conditions (e.g., UV exposure, microbial activity) in controlled bioreactors. Analyze degradation products using tandem mass spectrometry (MS/MS) and compare with computational predictions (e.g., EPI Suite software) to identify predominant pathways .

Guidance for Rigorous Research Design

- Data Contradiction Analysis : Apply frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions. For conflicting data, use triangulation (multiple methods/sources) to verify findings .

- Experimental Reproducibility : Document protocols in detail, including reagent purity (e.g., >98% by GC) and instrument calibration. Reference primary literature for established methodologies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。